molecular formula C10H7ClF4O2 B2827883 Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 773135-53-8

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B2827883
CAS No.: 773135-53-8
M. Wt: 270.61
InChI Key: ZKJDODRSQKYJLY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 773135-53-8 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 270.61 . The InChI code for the compound is 1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

1. Fluorination Reactions

  • Practical Fluorination of 1,3-Dicarbonyl Compounds: A practical method for fluorinating 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been developed. This method effectively produces fluorinated products, including derivatives related to Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate, with high yield and practicality (Kitamura et al., 2011).

2. Synthesis of Fluorinated Compounds

  • Synthesis of Fluoroalkylated 1H-1,2,3-Triazoles: A method for synthesizing 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition of (Z)-ethyl 3-fluoroalkyl-3-pyrrolidino-acrylates with aryl or benzyl azides has been developed. This approach is pivotal for creating novel fluorinated molecules, showcasing the versatility of fluorinated esters in organic synthesis (Peng & Zhu, 2003).

3. Novel Building Blocks

  • Development of Novel Fluorinated Building Blocks: Research has led to the transformation of fluorinated furanones into novel building blocks, such as 2-[tert-butyl(dimethyl)silyloxy]-3-fluoro-5-methylfuran. These findings indicate the potential of fluorinated benzoates in synthesizing complex, fluorine-containing compounds for advanced materials and chemical synthesis (Pomeisl et al., 2007).

4. Antitumor Agents

  • Investigation of Antitumor Activities: Studies on O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine have shown significant antitumor activities, suggesting the importance of fluorinated esters in medicinal chemistry for developing new antitumor agents (Yamashita et al., 1989).

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is not provided in the search results. This compound is used for pharmaceutical testing , but the specific biological targets and pathways it interacts with are not mentioned.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Properties

IUPAC Name

ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDODRSQKYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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